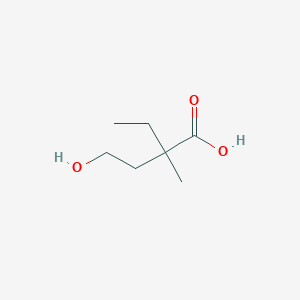
2-Ethyl-4-hydroxy-2-methylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-4-hydroxy-2-methylbutanoic acid is an organic compound belonging to the class of carboxylic acids It is characterized by the presence of a carboxyl group (-COOH) and a hydroxyl group (-OH) attached to a branched carbon chain
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing this compound involves the reaction of a Grignard reagent with an appropriate ester.
Oxidation of Alcohols: Another method involves the oxidation of 2-ethyl-4-hydroxy-2-methylbutanol using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes, where the starting materials are subjected to controlled oxidation conditions to achieve high yields and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction of this compound can lead to the formation of alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-4-hydroxy-2-methylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound is studied for its potential role in metabolic pathways and enzyme interactions.
Industry: It is used in the production of flavors and fragrances due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 2-ethyl-4-hydroxy-2-methylbutanoic acid exerts its effects involves interactions with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
2-Hydroxy-2-methylbutanoic acid: Similar in structure but lacks the ethyl group.
2-Hydroxy-3-methylbutanoic acid: Differs by the position of the hydroxyl group.
3-Hydroxy-3-methylbutanoic acid: Has a different branching pattern.
Uniqueness: 2-Ethyl-4-hydroxy-2-methylbutanoic acid is unique due to the presence of both an ethyl group and a hydroxyl group on a branched carbon chain, which imparts distinct chemical and physical properties .
Eigenschaften
Molekularformel |
C7H14O3 |
|---|---|
Molekulargewicht |
146.18 g/mol |
IUPAC-Name |
2-ethyl-4-hydroxy-2-methylbutanoic acid |
InChI |
InChI=1S/C7H14O3/c1-3-7(2,4-5-8)6(9)10/h8H,3-5H2,1-2H3,(H,9,10) |
InChI-Schlüssel |
PKEYQXPTRKGUCN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(CCO)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


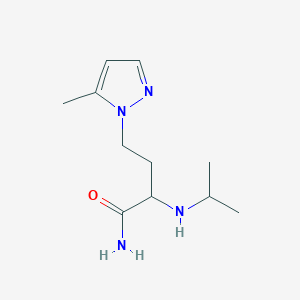
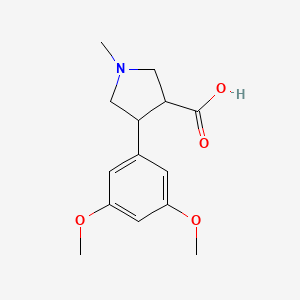

![1-(2'-Methyl-[1,1'-biphenyl]-3-yl)ethan-1-amine](/img/structure/B13618296.png)
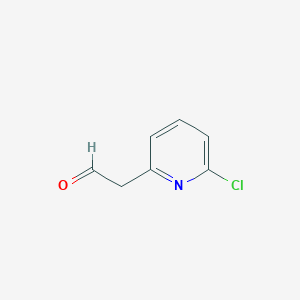


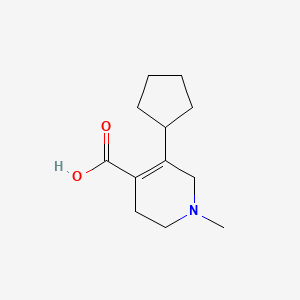


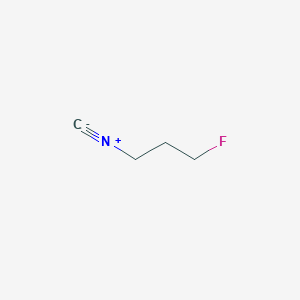
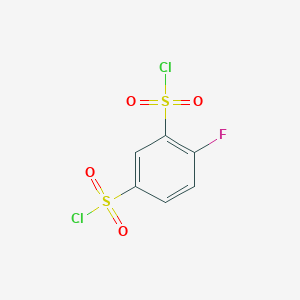
![3-methyl-4-oxo-4H,5H-thieno[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13618332.png)

